1,3-Bis(benzyloxy)propan-2-one

Description

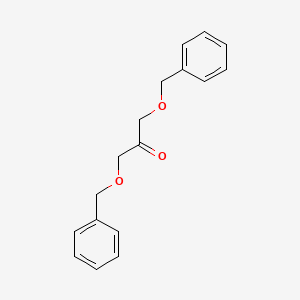

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(phenylmethoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDANXEQSQZYNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464486 | |

| Record name | 1,3-dibenzyloxypropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77356-14-0 | |

| Record name | 1,3-dibenzyloxypropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(benzyloxy)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Bis Benzyloxy Propan 2 One and Its Precursors

Established Synthetic Routes to 1,3-Bis(benzyloxy)propan-2-one

Traditional synthetic strategies for this compound primarily involve a two-step process: the synthesis of the secondary alcohol precursor followed by its oxidation to the target ketone.

The conversion of the secondary alcohol, 1,3-Bis(benzyloxy)-2-propanol, to the ketone this compound is a standard oxidation reaction. chemicalbook.comsigmaaldrich.com Several well-established methods are effective for this transformation, known for their mild conditions and high chemoselectivity, which prevents over-oxidation and protects other functional groups. wikipedia.orgpitt.edu

Two prominent methods for this oxidation are the Swern oxidation and the Dess-Martin oxidation.

Swern Oxidation : This method utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride to generate a reactive species in situ at low temperatures (typically around -78 °C). wikipedia.orgyoutube.com The alcohol is then added, followed by a hindered organic base like triethylamine, to yield the ketone. wikipedia.org The Swern oxidation is known for its compatibility with a wide range of functional groups and its mild, metal-free conditions. tcichemicals.comalfa-chemistry.comorganic-chemistry.org Byproducts include dimethyl sulfide, carbon monoxide, and carbon dioxide. wikipedia.org

Dess-Martin Oxidation : This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine compound, as the oxidizing agent. wikipedia.orgwikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its speed, high yields, and neutral pH conditions. wikipedia.orgwikipedia.org It is highly selective for alcohols and does not affect sensitive functional groups like furan (B31954) rings, vinyl ethers, or sulfides. wikipedia.orgpitt.edu

Table 1: Comparison of Common Oxidation Methods

| Feature | Swern Oxidation | Dess-Martin Oxidation |

| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane (DMP) |

| Typical Temperature | -78 °C | Room Temperature |

| Key Advantages | Metal-free, mild conditions, wide functional group tolerance. wikipedia.orgtcichemicals.com | Short reaction times, high yields, neutral pH, long shelf life of reagent. wikipedia.org |

| Notable Byproducts | Dimethyl sulfide, CO, CO₂. wikipedia.org | Acetic acid, iodinane. wikipedia.org |

The precursor, 1,3-Bis(benzyloxy)-2-propanol, is commonly synthesized from readily available starting materials such as epichlorohydrin (B41342) and benzyl (B1604629) alcohol. chemicalbook.com This pathway involves the base-catalyzed ring-opening of epichlorohydrin by the benzyl alcoholate.

A typical procedure involves the following steps:

Benzyl alcohol is treated with a strong base, such as sodium hydroxide, to form sodium benzylate.

Epichlorohydrin is then added to the solution with vigorous stirring. The benzylate anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin.

This is followed by an intramolecular cyclization to form a new epoxide, which is subsequently opened by a second equivalent of benzylate.

The reaction mixture is stirred for an extended period, typically overnight, to ensure completion.

Workup involves dilution with water and extraction with an organic solvent like toluene (B28343) to isolate the product, 1,3-Bis(benzyloxy)-2-propanol, which can be purified by distillation. A yield of around 50% can be achieved with this method. chemicalbook.com

Table 2: Synthesis of 1,3-Bis(benzyloxy)-2-propanol

| Reactant | Role | Molar Equivalent (Approx.) |

| Epichlorohydrin | Electrophile / Backbone | 1.0 |

| Benzyl Alcohol | Nucleophile Source | 3.6 |

| Sodium Hydroxide | Base | 2.3 |

| Water | Solvent | - |

Development of Sustainable and Green Chemistry Approaches for Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes. These approaches aim to reduce the use of hazardous organic solvents, minimize waste, and improve energy efficiency.

Micellar catalysis has emerged as a powerful green chemistry tool that facilitates organic reactions in water. researchgate.net This technique uses surfactants to form micelles, which are nano-sized aggregates in an aqueous solution. These micelles act as "nanoreactors," creating a hydrophobic core that can solubilize organic reactants, thereby increasing their local concentration and accelerating reaction rates, often at room temperature. nih.gov

For the synthesis of benzyloxypropane derivatives, micellar catalysis offers a sustainable alternative to traditional organic solvents. The oxidation of alcohols, a key step in producing this compound, has been successfully demonstrated in aqueous micellar systems. rsc.orgrsc.org Using surfactants like cetyltrimethylammonium bromide (CTAB) or cetylpyridinium (B1207926) chloride (CPC) in water can create a catalytic environment for oxidation reactions, sometimes enhancing the reaction rate significantly. rsc.orgrsc.org This approach avoids volatile and toxic organic solvents, reduces energy consumption, and can simplify product isolation. researchgate.net

The use of water as a reaction medium is a cornerstone of green chemistry. While many organic reagents are insoluble in water, techniques like micellar catalysis can overcome this limitation. nih.gov The micelle's core provides a protected, non-polar environment, shielding water-sensitive intermediates and allowing the reaction to proceed efficiently. nih.gov

The feasibility of conducting the synthesis of related structures in aqueous media has been demonstrated. For instance, the synthesis of 1,3-bis(aryloxy)propan-2-amines has been achieved starting from epichlorohydrin in aqueous sodium hydroxide, showcasing that key bond-forming reactions for this structural backbone are viable in water. researchgate.net Furthermore, green oxidation protocols for secondary alcohols to ketones have been developed using environmentally benign reagents like hydrogen peroxide (H₂O₂) and recyclable catalysts in non-toxic solvents such as polyethylene (B3416737) glycol (PEG), with water being the only byproduct. tandfonline.comtandfonline.com These analogous systems highlight the potential for developing a fully aqueous or green-solvent-based synthesis for this compound and its precursors.

Reactivity Profile and Mechanistic Organic Chemistry of 1,3 Bis Benzyloxy Propan 2 One

Photochemical Transformations: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a cornerstone of organic photochemistry, involving the [2+2] photocycloaddition of a carbonyl compound and an olefin to yield an oxetane (B1205548). This transformation is initiated by the photoexcitation of the carbonyl group to a singlet or triplet state, which then interacts with the ground-state olefin. While the Paternò-Büchi reaction is a well-established method for the synthesis of four-membered oxygen-containing heterocycles, specific studies detailing the photochemical behavior of 1,3-Bis(benzyloxy)propan-2-one with olefins are not extensively documented in publicly available scientific literature. However, the general principles of this reaction can be extrapolated to predict its expected reactivity.

Formation of Bicyclic Oxetanes through Photocycloaddition with Olefins

In theory, the irradiation of this compound in the presence of an olefin could lead to the formation of a bicyclic oxetane. The reaction would proceed through the excitation of the ketone's carbonyl group, followed by cycloaddition across the olefin's double bond. The benzyloxy groups would be substituents on the resulting oxetane ring. The specific regiochemistry and stereochemistry of the product would be influenced by the nature of the olefin used and the reaction conditions. For instance, the reaction with a cyclic olefin would be expected to yield a bicyclic ether with a fused oxetane ring. The general mechanism for the Paternò-Büchi reaction is depicted in the scheme below:

A generalized scheme of the Paternò-Büchi reaction, which would theoretically apply to this compound.

A generalized scheme of the Paternò-Büchi reaction, which would theoretically apply to this compound.Stereoselectivity Control and Mechanistic Insights via Triplet Diradical Intermediates

The stereochemical outcome of the Paternò-Büchi reaction is often rationalized by the formation of triplet diradical intermediates. Upon photoexcitation, the carbonyl compound can undergo intersystem crossing to a more stable triplet state. This triplet species then adds to the olefin to form a 1,4-triplet diradical intermediate. The relative stability of the possible diradical intermediates and the dynamics of their intersystem crossing to the singlet state, which then cyclizes to the oxetane, govern the stereoselectivity of the reaction. Factors such as steric hindrance and electronic effects of the substituents on both the ketone and the olefin play a crucial role in determining the preferred conformation of the diradical intermediate and, consequently, the stereochemistry of the final oxetane product. For this compound, the bulky benzyloxy groups would likely exert significant steric influence on the approach of the olefin and the conformation of the resulting diradical intermediate, thus impacting the diastereoselectivity of the photocycloaddition.

Role as a Key Reaction Component in Chemical Transformations

While specific documented examples are scarce, the chemical structure of this compound, featuring a central ketone and two flanking benzyloxy groups, suggests its potential utility as a versatile component in various organic transformations.

Participation in Condensation Reactions and Multi-component Protocols

The presence of enolizable protons alpha to the carbonyl group in this compound makes it a potential substrate for condensation reactions such as the Aldol or Knoevenagel condensations. In a base-catalyzed Aldol condensation, the ketone could react with itself or another carbonyl compound to form a β-hydroxy ketone, which might subsequently dehydrate to an α,β-unsaturated ketone. In multi-component reactions, which involve the combination of three or more reactants in a single step, this compound could serve as the carbonyl component. For example, in a Mannich-type reaction, it could react with an amine and a compound containing an active hydrogen to form a β-amino-carbonyl compound. Similarly, its participation in isocyanide-based multi-component reactions like the Ugi or Passerini reactions could be envisioned, leading to the formation of complex molecular scaffolds.

Nucleophilic Reactivity in Derivatization Studies

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. This reactivity can be exploited for derivatization studies. For instance, Grignard reagents or organolithium compounds could add to the carbonyl group to form tertiary alcohols. The Wittig reaction, employing a phosphonium (B103445) ylide, would enable the conversion of the carbonyl group into a carbon-carbon double bond. Furthermore, reductive amination, involving the reaction with an amine in the presence of a reducing agent, could be used to synthesize the corresponding secondary or tertiary amines. These transformations would allow for the introduction of a wide range of functional groups, facilitating the synthesis of diverse derivatives of this compound for further studies.

Strategic Applications of 1,3 Bis Benzyloxy Propan 2 One in Complex Molecule Synthesis

Role in Formal and Total Synthesis Endeavors

A review of various total synthesis strategies for Oseltamivir Phosphate does not indicate the use of 1,3-Bis(benzyloxy)propan-2-one as a key intermediate or starting material. The established synthetic routes to this antiviral agent originate from different precursors.

Adoption as a Molecular Scaffold for Diversification

The concept of using molecular scaffolds to generate libraries of diverse compounds is a common strategy in medicinal chemistry. However, there are no specific, published examples of this compound being employed as a central scaffold for such diversification efforts.

Development of Novel Chemical Entities Based on the Propan-2-one Scaffold

The unique structure of this compound, featuring a central ketone and two flanking benzyloxy groups, provides a foundation for the synthesis of diverse and complex molecular architectures. The benzyloxy groups can serve as protecting groups for hydroxyl functionalities, which can be later revealed for further chemical modification. The central ketone offers a reactive site for a multitude of chemical reactions, including nucleophilic additions, condensations, and rearrangements.

One notable application of this scaffold is in the synthesis of antiviral nucleoside analogues. While direct synthesis from this compound is not extensively documented in readily available literature, its precursor, 1,3-bis(benzyloxy)-2-propanol, is a known starting material for antiviral intermediates. This suggests the potential for this compound to be a key player in the development of novel antiviral agents. The synthesis of these analogues often involves the construction of a heterocyclic base and its subsequent attachment to a modified sugar ring, a process where the propan-2-one scaffold could be instrumental in forming the core structure.

Furthermore, the propan-2-one backbone is a versatile building block for the synthesis of various heterocyclic compounds. The ketone functionality can react with a range of dinucleophiles to form five, six, or seven-membered rings, which are common motifs in many biologically active molecules. For instance, condensation with hydrazines could yield pyrazole derivatives, while reaction with B-diketones could lead to the formation of substituted benzene rings.

While specific research detailing a broad library of novel chemical entities derived directly from this compound is not prevalent in the public domain, the fundamental reactivity of its functional groups points to its significant potential. The following table outlines the theoretical potential for the development of various classes of compounds from this scaffold.

| Class of Compound | Potential Synthetic Route | Key Functional Group Transformation |

| Acyclic Nucleoside Analogues | Condensation with a nucleobase followed by reduction and deprotection. | Ketone reduction, ether cleavage. |

| Heterocyclic Compounds (e.g., Pyrazoles, Pyridines) | Cyclocondensation reactions with appropriate dinucleophiles. | Ketone condensation with amines, hydrazines, or active methylene (B1212753) compounds. |

| Chiral Alcohols | Asymmetric reduction of the ketone. | Stereoselective ketone reduction. |

| Crown Ether Precursors | Modification of the side chains and cyclization. | Etherification and macrocyclization. |

The development of novel chemical entities from the this compound scaffold is an area ripe for exploration. The inherent functionality of this molecule provides a platform for the creation of a wide array of complex and potentially bioactive compounds. Further research into the synthetic transformations of this scaffold is likely to yield new therapeutic agents and functional materials.

Stereoselective Synthesis and Chiral Control Strategies Involving 1,3 Bis Benzyloxy Propan 2 One

Principles of Enantioselective and Diastereoselective Reactions with Propanone Systems

Enantioselective synthesis, also known as asymmetric synthesis, is a process that favors the formation of one specific enantiomer over the other. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, and they often exhibit different biological activities. In the context of propanone systems, the carbonyl group presents a prochiral center; that is, the two faces of the carbonyl plane (re and si faces) are chemically distinct. An enantioselective reaction occurs when a reagent, typically guided by a chiral catalyst or auxiliary, preferentially attacks one of these faces, leading to an unequal amount of the two possible enantiomeric products. The effectiveness of such a reaction is measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer.

Diastereoselective reactions, on the other hand, involve the formation of diastereomers in unequal amounts. Diastereomers are stereoisomers that are not mirror images of each other and can arise when a molecule with a pre-existing chiral center undergoes a reaction that creates a new one. For propanone derivatives that already contain a stereocenter, the existing chirality can influence the direction of attack on the carbonyl group, a phenomenon known as substrate-controlled diastereoselectivity. High diastereoselectivity is achieved when the substrate adopts a well-defined conformation, allowing for significant steric and electronic interactions that favor the approach of a reagent from a specific trajectory.

The core principle behind both enantioselective and diastereoselective reactions is asymmetric induction—the transfer of chirality from a chiral feature in the substrate, reagent, or catalyst to the product during the transition state. By lowering the activation energy for the pathway leading to one stereoisomer compared to the other, a specific chiral outcome is achieved.

Asymmetric Transformations Utilizing Chiral Precursors and Catalysts

The synthesis of single-enantiomer compounds from non-chiral starting materials is a primary goal of asymmetric synthesis. This is achieved through several key approaches. Enantioselective catalysis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These catalysts can be metal complexes with chiral ligands, or purely organic molecules (organocatalysts). Another strategy is the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recycled. Lastly, chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials.

Enantioselective Aminomethylation of Related Benzyloxy Ketones

A pertinent example of asymmetric transformation is the enantioselective aminomethylation of ketones related to 1,3-bis(benzyloxy)propan-2-one. Research has demonstrated the successful catalytic enantioselective three-component aminomethylation of 1-(benzyloxy)propan-2-one. This Mannich-type reaction involves the ketone, an aldehyde (like formaldehyde), and an amine, and is a powerful method for constructing chiral nitrogen-containing molecules.

In one study, the reaction of 1-(benzyloxy)propan-2-one, an aniline (B41778) derivative, and a propargyl ether in the presence of the chiral catalyst pseudoephedrine resulted in the formation of optically active propargyl amino ethers with high yields and enantioselectivity. These products are valuable intermediates for synthesizing various biologically active compounds and natural products.

Table 1: Enantioselective Aminomethylation of 1-(Benzyloxy)propan-2-one

This table summarizes the results of a catalytic three-component aminomethylation reaction to produce chiral amino ethers.

| Ketone Substrate | Catalyst | Product Type | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| 1-(Benzyloxy)propan-2-one | Pseudoephedrine | Optically Active Propargyl Amino Ether | High | High |

Chirality Transfer in Complex Building Block Synthesis

Chirality transfer is a fundamental concept where the stereochemical information from a chiral molecule is passed on to a new molecule during a synthetic sequence. This compound and its derivatives are key chiral building blocks used in the synthesis of complex molecules. For instance, the synthesis of 6-benzyloxy-7-methoxy analogues of N-methyl-laudanosine (NML) and AG525, which are blockers of SK potassium channels, demonstrates the use of benzyloxy-containing precursors in creating complex chiral targets.

In another example, the asymmetric synthesis of isotopically labeled L-alanine was achieved starting from benzoin (B196080). The chiral centers in benzoin were used to construct a chiral oxazine, which then served as a template. Alkylation of this chiral lactone followed by hydrogenation transferred the original chirality to the final amino acid product. This process highlights how a well-defined stereocenter in a precursor can effectively direct the formation of new stereocenters in subsequent steps, a crucial strategy in the synthesis of enantiomerically pure pharmaceuticals and natural products.

Development of Chiral Catalytic Systems for Propan-2-one Derivatives

The development of efficient chiral catalysts for the asymmetric hydrogenation and reduction of ketones is a major area of research, as the resulting chiral alcohols are vital intermediates. The goal is to create catalysts that exhibit high activity, measured by turnover number (TON) and turnover frequency (TOF), and high enantioselectivity (ee) across a wide range of ketone substrates.

Numerous highly effective metal-based catalytic systems have been developed. Chiral ruthenium complexes, particularly those combining chiral diphosphine and diamine ligands, are prominent for their high activity and selectivity in hydrogenating various ketones. Similarly, chiral iridium, rhodium, and cobalt complexes have emerged as excellent catalyst precursors for the asymmetric transfer hydrogenation of aromatic ketones, often achieving up to 97-99% ee. Iron-based catalytic systems have also been employed, offering a more earth-abundant metal alternative.

Beyond metal complexes, the field of organocatalysis has provided powerful, metal-free alternatives. For instance, chiral primary amine catalysts have been shown to promote the enantioselective α-benzoyloxylation of ketones, affording protected α-hydroxy carbonyl compounds in high yield and enantioselectivity. Ketone-based catalysts themselves have also been developed for use in asymmetric photoreactions, valued for their low cost, availability, and structural controllability. These diverse catalytic systems provide chemists with a versatile toolkit for the stereoselective synthesis of chiral molecules from propan-2-one derivatives.

Table 2: Examples of Chiral Catalytic Systems for Asymmetric Ketone Reactions

This table presents various catalyst types used for the stereoselective transformation of ketones, highlighting their performance.

| Catalyst Type | Metal Center | Ligand Type | Reaction Type | Substrate | Stereoselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Diphosphine/Diamine Complex | Ruthenium (Ru) | Chiral Diphosphine and Diamine | Asymmetric Hydrogenation | Aromatic & Aliphatic Ketones | High | |

| Cp*-Complex | Iridium (Ir) | MsDPEN | Asymmetric Hydrogenation | Aromatic Ketones | High | |

| PNNP-type Complex | Rhodium (Rh) | Diaminodiphosphine | Asymmetric Transfer Hydrogenation | Aromatic Ketones | Up to 97% | |

| Carbonyl Complex | Iron (Fe) | Diaminodiphosphine | Asymmetric Transfer Hydrogenation | Aromatic Ketones | Up to 98% | |

| Primary Amine Salt | N/A | 9-Amino-(9-deoxy)epi-dihydroquinidine | α-Benzoyloxylation | Cyclohexanones | High |

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,3-Bis(benzyloxy)propan-2-one. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and arrangement of the molecule's framework.

In ¹H NMR analysis, the symmetry of the molecule results in a distinct set of signals. The protons of the two equivalent benzylic methylenes (-CH₂-) adjacent to the ether oxygen typically appear as a singlet, as do the protons of the methylenes (-CH₂-) adjacent to the central carbonyl group. The aromatic protons on the two phenyl rings produce a complex multiplet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. Key signals include a resonance at a high chemical shift, characteristic of the ketone carbonyl carbon (C=O). Other significant signals correspond to the benzylic methylene (B1212753) carbons and the methylene carbons alpha to the carbonyl group, in addition to the distinct signals for the aromatic carbons of the benzyl (B1604629) groups. A research paper describing the synthesis of 1,3-dihydroxyacetone (B48652) derivatives confirms that the structures of these types of compounds are routinely verified using IR and ¹H NMR spectra. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the chemical structure. Actual experimental values may vary slightly.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 7.2 - 7.4 (multiplet) | 127 - 138 |

| Benzylic Protons (Ar-CH₂) | ~4.6 (singlet) | ~73 |

| Methylene Protons (-CH₂-C=O) | ~4.2 (singlet) | ~78 |

| Carbonyl Carbon (C=O) | Not Applicable | ~205 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is employed to determine the precise molecular weight and to study the fragmentation patterns of this compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, allowing for the determination of its elemental formula.

The molecular formula of this compound is C₁₇H₁₈O₃. nih.gov Its calculated monoisotopic mass is 270.125594432 Da. nih.gov In mass spectrometry, the compound can be observed as various adducts. For instance, the protonated molecule [M+H]⁺ would have a predicted mass-to-charge ratio (m/z) of 271.13286, while a sodium adduct [M+Na]⁺ would be observed at an m/z of 293.11480. uni.lu

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation of the molecule. Common fragmentation pathways would likely involve the cleavage of the benzyl groups, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a very common fragment for benzyl-containing compounds. Other fragmentations could involve the loss of benzyloxy radicals or cleavage at the bonds adjacent to the carbonyl group.

Table 2: Predicted m/z Values for Adducts of this compound in HRMS uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 271.13286 |

| [M+Na]⁺ | 293.11480 |

| [M+K]⁺ | 309.08874 |

| [M+NH₄]⁺ | 288.15940 |

| [M-H]⁻ | 269.11830 |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or any isomers.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions that synthesize this compound and to get a preliminary assessment of its purity. A suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to achieve good separation on a silica (B1680970) gel plate. The compound's spot can be visualized under UV light due to the presence of the aromatic benzyl groups.

High-Performance Liquid Chromatography (HPLC) provides a more accurate and quantitative measure of purity. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727), would be a standard approach for analysis. The compound would be detected by a UV detector, typically set at a wavelength around 254 nm, where the phenyl groups absorb strongly. This technique allows for the precise quantification of the main compound and any impurities present.

Spectroscopic Techniques for Functional Group Analysis

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands that confirm its key structural features.

The most prominent and diagnostically important peak would be the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O), which typically appears in the region of 1715-1730 cm⁻¹. Other key absorptions would include the C-O-C ether stretching vibrations, usually found in the 1100-1250 cm⁻¹ region. The presence of the benzyl groups would be confirmed by aromatic C-H stretching bands just above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | 1715 - 1730 |

| Ether (C-O-C) | Stretch | 1100 - 1250 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Pathways to Access Functionalized 1,3-Bis(benzyloxy)propan-2-one Scaffolds

The core structure of this compound, also known as 1,3-dibenzyloxyacetone, serves as a valuable scaffold for the synthesis of more complex molecules. Current research is actively exploring innovative synthetic methodologies to introduce functional diversity into this backbone, with a particular emphasis on stereoselectivity.

One promising avenue is the application of asymmetric synthesis techniques to produce chiral derivatives of this compound. Methods such as asymmetric desymmetrization of related 1,3-diketones using chiral N-heterocyclic carbene catalysis could be adapted to generate enantiomerically enriched functionalized propanones nih.gov. The development of stereoselective approaches is crucial for the synthesis of biologically active molecules where specific stereoisomers are required for desired therapeutic effects. For instance, the synthesis of chiral cyclopropane-carboxaldehydes has been achieved through a temporary stereocentre approach involving aldol/cyclopropanation/retro-aldol reactions, a strategy that could potentially be modified for the asymmetric functionalization of the this compound scaffold rsc.org.

Furthermore, research into the stereoselective synthesis of related structures, such as pinane-based 2-amino-1,3-diols and (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines, highlights the ongoing efforts to control stereochemistry in complex molecular architectures rsc.orgbeilstein-journals.org. These advancements pave the way for the development of novel pathways to access a diverse range of functionalized this compound analogs with defined three-dimensional structures.

Expansion of Applications in Medicinal Chemistry and Chemical Biology (Synthetic Aspects)

The this compound scaffold is a valuable starting point for the synthesis of molecules with potential therapeutic applications. Its precursor, 1,3-Dibenzyloxy-2-propanol, is utilized in the synthesis of antiviral intermediates, indicating the potential for the corresponding ketone to be a key building block in medicinal chemistry .

The structural motif of benzyloxy groups is present in a variety of biologically active compounds. For example, novel (+)-neoisopulegol-based O-benzyl derivatives have demonstrated potent antimicrobial activity mdpi.com. This suggests that modifications of the this compound structure could lead to the discovery of new antimicrobial agents. The isoxazolidine motif, another privileged scaffold in medicinal chemistry found in natural products with a range of biological activities, can be accessed through synthetic routes that may be adaptable from 1,3-disubstituted propanone derivatives nih.gov.

The development of synthetic strategies to introduce pharmacophoric elements is key to expanding the medicinal chemistry applications of this scaffold. For instance, the synthesis of perhydroquinoxaline-based κ receptor agonists involved the stereoselective establishment of a tetrasubstituted cyclohexane, a transformation that showcases the type of complex chemistry that could be applied to derivatives of this compound to generate novel therapeutic candidates mdpi.com.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly embracing flow chemistry and automated synthesis platforms to enhance efficiency, safety, and reproducibility. The synthesis of ketones, including chiral ketones and important pharmaceutical intermediates, has been successfully demonstrated using these advanced technologies acs.orguni-muenchen.deresearchgate.net.

Continuous flow processes offer significant advantages for reactions that are difficult to control in traditional batch setups. The development of a continuous flow process for the multistep synthesis of chiral α-halo ketones, which are key building blocks for HIV protease inhibitors, highlights the potential of this technology for producing complex and sensitive molecules acs.org. The principles of this approach could be applied to the synthesis and functionalization of this compound, enabling safer and more efficient production.

Automated synthesis platforms are also revolutionizing the way pharmaceutical compounds are produced. Researchers have developed methods to automate the production of small molecules, which could be applied to the synthesis of derivatives of this compound innovationnewsnetwork.comscispace.com. These automated systems can accelerate the drug discovery process by enabling the rapid synthesis and screening of compound libraries. The integration of solid-phase synthesis with flow chemistry (SPS-flow) further expands the capabilities of automated synthesis, allowing for longer and more complex reaction sequences innovationnewsnetwork.com.

| Technology | Potential Application to this compound Synthesis | Key Advantages |

| Flow Chemistry | Continuous synthesis and functionalization of the scaffold. | Enhanced heat and mass transfer, improved safety for hazardous reactions, increased reproducibility, and potential for scale-up. |

| Automated Synthesis | High-throughput synthesis of derivative libraries for screening. | Increased speed and efficiency, reduced human error, and ability to perform complex multi-step syntheses. |

| SPS-Flow | Automated multi-step synthesis of complex derivatives on a solid support. | Simplified purification, potential for longer linear syntheses, and compatibility with a wider range of reaction conditions. |

Theoretical and Computational Studies to Predict Reactivity and Selectivity

Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the behavior of molecules. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, reactivity, and selectivity, guiding the design of more efficient synthetic routes nih.govacs.org.

While specific computational studies on this compound are not yet widely reported, research on related ketone structures demonstrates the potential of these methods. DFT calculations have been used to study the keto-enol tautomerism of diketones and the reactivity of aldehydes and ketones in nickel-catalyzed reactions nih.govorientjchem.org. Such studies can elucidate the influence of substituents on the electronic properties and reactivity of the carbonyl group.

Q & A

Q. How are byproducts analyzed during its synthesis?

- Methodological Answer : Byproducts (e.g., over-oxidized derivatives) are identified using:

- HPLC-MS : To detect low-abundance impurities.

- ¹³C-NMR : Confirms absence of carbonyl degradation (e.g., carboxylic acids).

- TLC-MS coupling : Provides real-time monitoring of reaction progress.

Cross-referencing with spectral libraries ensures accurate identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.